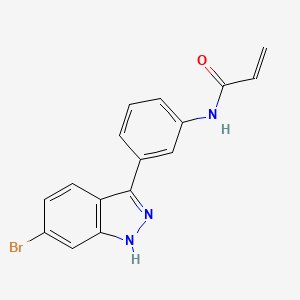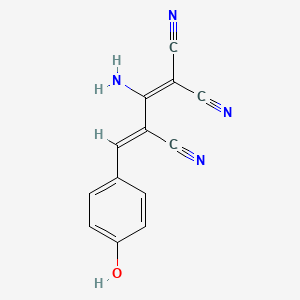
Olaparib-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olaparib-d8 is a deuterated form of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib is primarily used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of olaparib due to its stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib-d8 involves the incorporation of deuterium atoms into the olaparib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reaction Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the deuterated compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Olaparib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Applications De Recherche Scientifique
Olaparib-d8 is extensively used in scientific research due to its enhanced stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of olaparib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of olaparib.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Cancer Research: Employed in preclinical studies to evaluate the efficacy and safety of olaparib in various cancer models.
Mécanisme D'action
Olaparib-d8, like olaparib, inhibits poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. These enzymes play a crucial role in DNA repair. By inhibiting PARP, this compound induces the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with BRCA1 or BRCA2 mutations, which are already deficient in DNA repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Niraparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Talazoparib: Known for its potent PARP inhibition and use in cancer therapy.
Uniqueness of Olaparib-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic and metabolic studies, offering more accurate and reliable data .
Propriétés
Formule moléculaire |
C24H23FN4O3 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
4-[[3-[4-(cyclopropanecarbonyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i9D2,10D2,11D2,12D2 |
Clé InChI |
FDLYAMZZIXQODN-PMCMNDOISA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C(=O)C2CC2)([2H])[2H])([2H])[2H])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)

